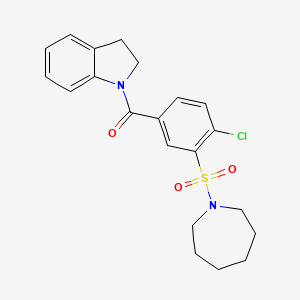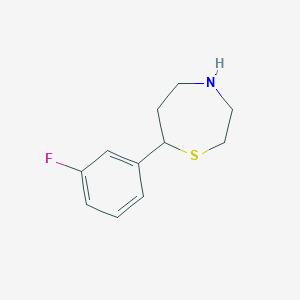
7-(3-Fluorophenyl)-1,4-thiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Fluorophenyl)-1,4-thiazepane: is a heterocyclic compound that features a seven-membered ring containing both sulfur and nitrogen atoms. The presence of a fluorophenyl group attached to the thiazepane ring enhances its chemical properties, making it a compound of interest in various fields of research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Fluorophenyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluorobenzylamine with a thioamide under basic conditions to form the thiazepane ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
化学反応の分析
Types of Reactions
7-(3-Fluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitrated or halogenated fluorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 7-(3-Fluorophenyl)-1,4-thiazepane is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure allows for the design of novel drugs with improved pharmacokinetic and pharmacodynamic profiles. It may serve as a lead compound for the development of new treatments for various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their thermal stability, mechanical strength, or chemical resistance.
作用機序
The mechanism of action of 7-(3-Fluorophenyl)-1,4-thiazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific interactions.
類似化合物との比較
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another fluorophenyl-containing compound with potential biological activity.
Fluorine-containing 6,7-dihydrobenzisoxazolones: Compounds with similar fluorine substitution that exhibit various biological activities.
Uniqueness
7-(3-Fluorophenyl)-1,4-thiazepane is unique due to its seven-membered thiazepane ring, which imparts distinct chemical and physical properties. The presence of both sulfur and nitrogen atoms in the ring structure allows for diverse chemical reactivity and potential biological activity, setting it apart from other fluorophenyl-containing compounds.
特性
分子式 |
C11H14FNS |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
7-(3-fluorophenyl)-1,4-thiazepane |
InChI |
InChI=1S/C11H14FNS/c12-10-3-1-2-9(8-10)11-4-5-13-6-7-14-11/h1-3,8,11,13H,4-7H2 |
InChIキー |
ZRXGULZGSQVXFR-UHFFFAOYSA-N |
正規SMILES |
C1CNCCSC1C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14797311.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14797319.png)

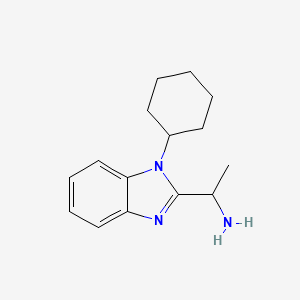
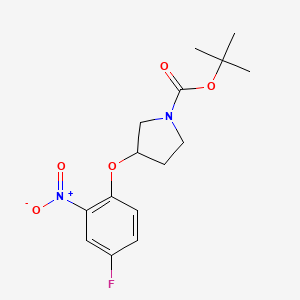
![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)biphenyl-4-carboxamide](/img/structure/B14797349.png)
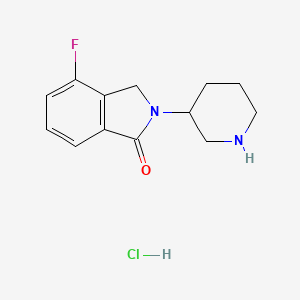
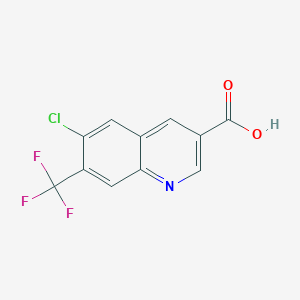

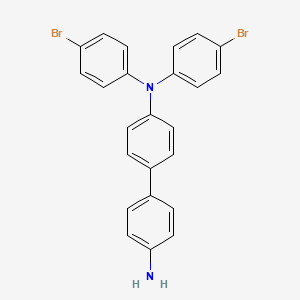
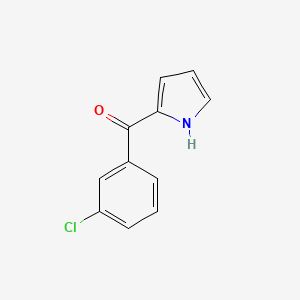
![4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14797372.png)
